3-Chloro-2-hydroxyphenacyl bromide
Overview
Description
3-Chloro-2-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of phenacyl bromide, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the second position on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxyphenacyl bromide typically involves the bromination of 3-chloro-2-hydroxyacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-chloro-2-hydroxyphenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 3-chloro-2-hydroxyphenyl derivatives.
Oxidation: Formation of 3-chloro-2-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-2-hydroxyphenethyl alcohol.
Scientific Research Applications
3-Chloro-2-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxyphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the chlorine and hydroxyl groups, making it less reactive in certain nucleophilic substitution reactions.
3-Chloro-2-hydroxyacetophenone: Similar structure but lacks the bromine atom, limiting its use in certain synthetic applications.
2-Hydroxyphenacyl Bromide: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-hydroxyphenacyl bromide is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This compound’s ability to undergo various transformations makes it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZZDSMMCIMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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